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  • Product: 4-(2-Fluorophenoxy)-2-methylaniline
  • CAS: 946699-47-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Spectroscopic Characterization of 4-(2-Fluorophenoxy)-2-methylaniline

Introduction 4-(2-Fluorophenoxy)-2-methylaniline is a bespoke chemical entity with significant potential in the fields of medicinal chemistry and materials science. As a substituted diphenyl ether amine, its structural m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(2-Fluorophenoxy)-2-methylaniline is a bespoke chemical entity with significant potential in the fields of medicinal chemistry and materials science. As a substituted diphenyl ether amine, its structural motifs are of interest in the design of novel therapeutic agents and functional materials. The strategic placement of a methyl group ortho to the amine and a fluorinated phenoxy group para to it creates a unique electronic and steric environment that can profoundly influence molecular interactions. This guide provides an in-depth analysis of the spectroscopic data anticipated for this compound, offering a predictive yet robust framework for its characterization. While direct experimental data for this specific molecule is not widely published, this document leverages established spectroscopic principles and data from analogous structures to provide a detailed and scientifically grounded interpretation.

The molecular structure of 4-(2-Fluorophenoxy)-2-methylaniline is presented below. The systematic analysis of its spectroscopic signature is paramount for confirming its identity, purity, and for elucidating its chemical behavior in various applications.

Caption: Molecular Structure of 4-(2-Fluorophenoxy)-2-methylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 4-(2-Fluorophenoxy)-2-methylaniline, both ¹H and ¹³C NMR will provide a wealth of information regarding its molecular framework.

¹H NMR (Proton NMR) Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer. A sample of approximately 5-10 mg of the compound would be dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) would be used as an internal standard (δ 0.00 ppm).

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 6.80Multiplet7HAromatic Protons
~ 3.70Broad Singlet2H-NH₂
~ 2.15Singlet3H-CH₃

Interpretation and Rationale:

The aromatic region of the ¹H NMR spectrum is predicted to be complex due to the presence of two substituted benzene rings. The protons on the aniline ring and the fluorophenoxy ring will exhibit distinct chemical shifts and coupling patterns. The protons on the aniline ring are expected to appear as a set of coupled multiplets. The methyl group, being attached to the aromatic ring, will appear as a sharp singlet at approximately 2.15 ppm. The amine protons are expected to be a broad singlet around 3.70 ppm, the broadness being a result of quadrupole broadening and potential hydrogen exchange. The exact chemical shifts and coupling constants would be invaluable for confirming the substitution pattern. For instance, the proton ortho to the amino group and meta to the methyl group is expected to be the most downfield of the aniline protons.

¹³C NMR (Carbon NMR) Spectroscopy

Experimental Protocol:

A ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR, typically at a frequency of 100 or 125 MHz. A more concentrated sample (20-50 mg) might be required to obtain a good signal-to-noise ratio in a reasonable time. The same deuterated solvent and internal standard would be used.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 155 - 140Aromatic C-O, C-N, C-F
~ 130 - 115Aromatic C-H
~ 17-CH₃

Interpretation and Rationale:

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. With 13 carbon atoms in the structure, we expect to see a corresponding number of signals, although some may overlap. The carbons directly attached to electronegative atoms (N, O, F) will be the most downfield. The carbon bearing the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), which is a characteristic feature. The methyl carbon will be the most upfield signal, appearing around 17 ppm. The remaining aromatic carbons will resonate in the region of 115-155 ppm. The specific chemical shifts will be influenced by the electronic effects of the substituents on each ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Experimental Protocol:

A high-resolution mass spectrum would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and infused into the instrument.

Predicted Mass Spectrometry Data:

m/zAssignment
218.1032[M+H]⁺ (Calculated for C₁₃H₁₃FNO⁺: 218.0976)
217.0954[M]⁺ (Calculated for C₁₃H₁₂FNO: 217.0903)

Interpretation and Rationale:

The high-resolution mass spectrum will provide the exact mass of the molecular ion, which can be used to confirm the elemental composition of 4-(2-Fluorophenoxy)-2-methylaniline (C₁₃H₁₂FNO). The primary ion observed in ESI-MS is likely to be the protonated molecule [M+H]⁺. The fragmentation pattern in the tandem mass spectrum (MS/MS) would be crucial for confirming the connectivity of the molecule.

Caption: Predicted key fragmentation pathways for 4-(2-Fluorophenoxy)-2-methylaniline in Mass Spectrometry.

Key fragmentations would likely involve the cleavage of the ether bond, leading to ions corresponding to the fluorophenoxy and methylaniline moieties. The loss of the methyl group is also a probable fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

An IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

Predicted Infrared (IR) Data:

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, BroadN-H Stretch (asymmetric and symmetric)
3100 - 3000MediumAromatic C-H Stretch
2950 - 2850MediumAliphatic C-H Stretch (-CH₃)
1620 - 1580StrongAromatic C=C Bending
1520 - 1480StrongAromatic C=C Bending
1250 - 1200StrongAryl-O-Aryl Asymmetric Stretch
1100 - 1000StrongC-F Stretch

Interpretation and Rationale:

The IR spectrum will clearly indicate the presence of the key functional groups. The characteristic N-H stretching bands of the primary amine will appear in the 3450-3300 cm⁻¹ region. The aromatic C-H stretches will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹. The strong absorptions in the 1620-1480 cm⁻¹ range are indicative of the aromatic rings. The prominent aryl-O-aryl ether stretch is expected around 1250-1200 cm⁻¹, and the C-F stretch will give a strong band in the 1100-1000 cm⁻¹ region.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Experimental Protocol:

A UV-Vis spectrum would be recorded using a dual-beam UV-Vis spectrophotometer. A dilute solution of the compound would be prepared in a UV-transparent solvent, such as ethanol or acetonitrile, and placed in a quartz cuvette.

Predicted UV-Vis Data (in Ethanol):

λₘₐₓ (nm)Molar Absorptivity (ε)Assignment
~ 240Highπ → π* transition
~ 290Moderaten → π* transition

Interpretation and Rationale:

The UV-Vis spectrum of 4-(2-Fluorophenoxy)-2-methylaniline is expected to show two main absorption bands. The more intense band at a shorter wavelength (~240 nm) is attributed to the π → π* electronic transitions within the aromatic rings. A less intense band at a longer wavelength (~290 nm) is likely due to n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms. The exact position and intensity of these bands can be influenced by the solvent polarity.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and characterization of 4-(2-Fluorophenoxy)-2-methylaniline. The predicted data, derived from fundamental principles and comparison with analogous structures, offers a detailed roadmap for researchers. The interplay of ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy will collectively provide a detailed picture of the molecular architecture, confirming the connectivity and substitution patterns. UV-Vis spectroscopy will further corroborate the electronic nature of the conjugated system. This multi-technique approach ensures the scientific rigor required for the advancement of research and development involving this promising molecule.

References

  • PubChem. 4-Fluoro-2-methylaniline. [Link]

  • NIST Chemistry WebBook. o-Toluidine. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Exploratory

The Strategic Selection of Starting Materials for the Synthesis of 4-(2-Fluorophenoxy)-2-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(2-Fluorophenoxy)-2-methylaniline is a key structural motif found in a variety of biologically active molecules, making its efficient synthes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Fluorophenoxy)-2-methylaniline is a key structural motif found in a variety of biologically active molecules, making its efficient synthesis a topic of significant interest in medicinal chemistry and drug development. The strategic selection of starting materials is paramount, directly influencing the synthetic route's efficiency, scalability, and overall cost-effectiveness. This in-depth technical guide provides a comprehensive analysis of the primary synthetic pathways to 4-(2-Fluorophenoxy)-2-methylaniline, with a core focus on the critical starting materials for each approach. We will delve into the mechanistic underpinnings of each route, offering field-proven insights to guide your synthetic strategy.

Core Synthetic Strategies and a Comparative Analysis

The construction of the diaryl ether linkage is the central challenge in the synthesis of 4-(2-Fluorophenoxy)-2-methylaniline. Three principal strategies have emerged as the most viable approaches:

  • Nucleophilic Aromatic Substitution (SNAr)

  • Ullmann Condensation

  • Buchwald-Hartwig C-O Coupling

Each of these methods offers distinct advantages and disadvantages, and the optimal choice is often dictated by the availability and cost of starting materials, as well as the desired scale of the reaction.

ParameterNucleophilic Aromatic Substitution (SNAr)Ullmann CondensationBuchwald-Hartwig C-O Coupling
Key Starting Materials 1,2-Difluorobenzene and 4-amino-3-methylphenol OR 1-Fluoro-2-nitrobenzene and 2-methyl-4-aminophenol2-Fluorophenol and 4-Bromo-2-methylaniline2-Fluorophenol and 4-Bromo-2-methylaniline
Catalyst None (reaction is substrate-driven)Copper (Cu) salts (e.g., CuI, Cu2O)Palladium (Pd) complexes with specialized ligands
Reaction Conditions High temperatures, polar aprotic solventsHigh temperatures, often requires ligandsMilder temperatures, inert atmosphere
Key Advantages Potentially catalyst-free, readily available starting materialsWell-established, lower cost catalystHigh functional group tolerance, generally higher yields, milder conditions
Key Disadvantages Requires activated substrates, potential for regioisomer formationHarsh reaction conditions, sometimes requires stoichiometric copperHigher cost of palladium catalysts and ligands, requires careful exclusion of air and moisture

In-Depth Analysis of Synthetic Routes and Starting Materials

Nucleophilic Aromatic Substitution (SNAr): A Direct Approach

The SNAr pathway relies on the attack of a nucleophile on an electron-deficient aromatic ring, displacing a leaving group.[1][2][3] For the synthesis of 4-(2-Fluorophenoxy)-2-methylaniline, two primary SNAr strategies can be envisioned.

Strategy A: Coupling of a Dihalobenzene with an Aminophenol

This approach involves the reaction of an activated dihalobenzene with an appropriately substituted aminophenol.

  • Core Starting Materials:

    • 1,2-Difluorobenzene: The high electronegativity of the fluorine atoms activates the benzene ring towards nucleophilic attack.

    • 4-Amino-3-methylphenol: This provides the aniline and phenol functionalities in the correct orientation.

Causality Behind Experimental Choices: The key to this reaction's success lies in the differential reactivity of the two fluorine atoms in 1,2-difluorobenzene. The phenoxide, formed in situ by the deprotonation of 4-amino-3-methylphenol with a base, is a potent nucleophile that preferentially attacks one of the fluorine-bearing carbons. The reaction is typically carried out in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the dissolution of the phenoxide salt and to reach the high temperatures often required for SNAr reactions.

Experimental Protocol: Synthesis of 4-(2-Fluorophenoxy)-2-methylaniline via SNAr

  • To a solution of 4-amino-3-methylphenol (1.0 eq) in anhydrous DMF, add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Add 1,2-difluorobenzene (1.2 eq) to the reaction mixture.

  • Heat the reaction to 120-150 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(2-Fluorophenoxy)-2-methylaniline.

Strategy B: Nitro-Activated Ether Formation Followed by Reduction

An alternative SNAr approach involves the use of a nitro-activated haloarene.

  • Core Starting Materials:

    • 1-Fluoro-2-nitrobenzene or 1-Chloro-2-nitrobenzene: The strongly electron-withdrawing nitro group in the ortho position activates the halogen for displacement.

    • 4-Amino-3-methylphenol: As in the previous strategy, this serves as the nucleophilic component.

The initial product of this reaction is a nitro-containing diaryl ether, which is then reduced to the target aniline.

Causality Behind Experimental Choices: The nitro group significantly lowers the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack.[1] The subsequent reduction of the nitro group is a standard transformation, often achieved with high efficiency using methods like catalytic hydrogenation (e.g., H2/Pd-C) or chemical reduction (e.g., SnCl2/HCl, Fe/NH4Cl).

Experimental Protocol: Two-Step Synthesis via Nitro-Activation

Step 1: Synthesis of 4-(2-Nitrophenoxy)-2-methylaniline

  • Follow the protocol for Strategy A, substituting 1,2-difluorobenzene with 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene.

Step 2: Reduction of the Nitro Group

  • Dissolve the crude 4-(2-nitrophenoxy)-2-methylaniline in a suitable solvent such as methanol or ethanol.

  • Add a catalyst, such as 10% palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(2-Fluorophenoxy)-2-methylaniline, which can then be purified by column chromatography.

Synthesis of Key Starting Material: 4-Amino-3-methylphenol

This crucial starting material can be prepared from m-cresol via a two-step process involving nitrosation followed by reduction.[4][5]

  • Starting Material: m-Cresol

Protocol for 4-Amino-3-methylphenol Synthesis:

  • Nitrosation: Dissolve m-cresol in an acidic aqueous solution and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the low temperature. The resulting 4-nitroso-3-methylphenol can be isolated by filtration.

  • Reduction: The 4-nitroso-3-methylphenol is then reduced to 4-amino-3-methylphenol. A common method is the use of a reducing agent like sodium dithionite or catalytic hydrogenation.

The Ullmann Condensation: A Classic C-O Coupling Method

The Ullmann condensation is a copper-catalyzed reaction that forms diaryl ethers from an aryl halide and a phenol.[4] This method is a workhorse in organic synthesis, though it often requires high temperatures.

  • Core Starting Materials:

    • 2-Fluorophenol: The phenolic component of the target molecule.

    • 4-Bromo-2-methylaniline: A readily available haloaniline.

Causality Behind Experimental Choices: The Ullmann reaction typically proceeds via an oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the phenoxide and reductive elimination to form the diaryl ether.[6] A base is required to deprotonate the phenol, and a high-boiling solvent is often necessary to drive the reaction to completion. Modern variations may include the use of ligands to improve catalyst turnover and allow for milder reaction conditions.

Experimental Protocol: Synthesis via Ullmann Condensation

  • In a reaction vessel, combine 4-bromo-2-methylaniline (1.0 eq), 2-fluorophenol (1.2 eq), a copper(I) catalyst such as copper(I) iodide (CuI) (0.1-0.2 eq), and a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0 eq).

  • Add a high-boiling solvent such as DMF, N-methyl-2-pyrrolidone (NMP), or pyridine.

  • Heat the mixture to 140-180 °C under an inert atmosphere and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with aqueous ammonia to remove copper salts, followed by a brine wash.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Synthesis of Key Starting Material: 4-Bromo-2-methylaniline

This starting material can be synthesized from 2-methylaniline (o-toluidine) through a protection-bromination-deprotection sequence.[7][8]

  • Starting Material: 2-Methylaniline (o-toluidine)

Protocol for 4-Bromo-2-methylaniline Synthesis:

  • Protection: React 2-methylaniline with acetic anhydride to form N-(2-methylphenyl)acetamide. This protects the amine and directs bromination to the para position.

  • Bromination: Brominate the N-(2-methylphenyl)acetamide using a brominating agent like N-bromosuccinimide (NBS) or bromine in acetic acid.

  • Deprotection: Hydrolyze the resulting N-(4-bromo-2-methylphenyl)acetamide under acidic or basic conditions to yield 4-bromo-2-methylaniline.

Buchwald-Hartwig C-O Coupling: A Modern and Versatile Approach

The Buchwald-Hartwig amination and its C-O coupling variant have become powerful tools in modern organic synthesis due to their broad substrate scope and milder reaction conditions compared to the Ullmann condensation.[9]

  • Core Starting Materials:

    • 2-Fluorophenol: The phenolic component.

    • 4-Bromo-2-methylaniline: The haloaniline partner.

Causality Behind Experimental Choices: This palladium-catalyzed cross-coupling reaction involves a catalytic cycle of oxidative addition of the aryl bromide to a Pd(0) complex, association of the phenoxide, and reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being the most effective. A strong, non-nucleophilic base is required to generate the phenoxide in situ.

Experimental Protocol: Synthesis via Buchwald-Hartwig C-O Coupling

  • To a dry reaction vessel under an inert atmosphere, add 4-bromo-2-methylaniline (1.0 eq), 2-fluorophenol (1.2 eq), a palladium catalyst such as Pd(OAc)2 or a pre-catalyst (0.02-0.05 eq), a suitable phosphine ligand (e.g., BINAP, XPhos) (0.04-0.10 eq), and a base such as cesium carbonate (Cs2CO3) or sodium tert-butoxide (NaOtBu) (1.5-2.0 eq).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualization of Synthetic Workflows

SNAr_Synthesis cluster_start Starting Materials 1,2-Difluorobenzene 1,2-Difluorobenzene Reaction Reaction 1,2-Difluorobenzene->Reaction 4-Amino-3-methylphenol 4-Amino-3-methylphenol 4-Amino-3-methylphenol->Reaction Product 4-(2-Fluorophenoxy)-2-methylaniline Reaction->Product SNAr (Base, DMF, Heat)

Caption: Workflow for the SNAr synthesis of 4-(2-Fluorophenoxy)-2-methylaniline.

Ullmann_Synthesis cluster_start Starting Materials 2-Fluorophenol 2-Fluorophenol Reaction Reaction 2-Fluorophenol->Reaction 4-Bromo-2-methylaniline 4-Bromo-2-methylaniline 4-Bromo-2-methylaniline->Reaction Product 4-(2-Fluorophenoxy)-2-methylaniline Reaction->Product Ullmann Condensation (Cu Catalyst, Base, Heat)

Caption: Workflow for the Ullmann condensation synthesis.

Buchwald_Hartwig_Synthesis cluster_start Starting Materials 2-Fluorophenol 2-Fluorophenol Reaction Reaction 2-Fluorophenol->Reaction 4-Bromo-2-methylaniline 4-Bromo-2-methylaniline 4-Bromo-2-methylaniline->Reaction Product 4-(2-Fluorophenoxy)-2-methylaniline Reaction->Product Buchwald-Hartwig Coupling (Pd Catalyst, Ligand, Base, Heat)

Caption: Workflow for the Buchwald-Hartwig C-O coupling synthesis.

Conclusion

The synthesis of 4-(2-Fluorophenoxy)-2-methylaniline can be approached through several robust and well-established methods. The choice of the most suitable synthetic route is a strategic decision that hinges on a careful evaluation of the cost and availability of the starting materials, the desired scale of the synthesis, and the laboratory's capabilities. For large-scale, cost-sensitive syntheses, a well-optimized Ullmann condensation or a strategically designed SNAr pathway may be preferable. For smaller-scale, discovery-phase research where yield and functional group tolerance are paramount, the Buchwald-Hartwig C-O coupling often represents the superior choice. This guide provides the foundational knowledge for researchers to make informed decisions in the selection of starting materials and the design of an efficient synthesis of this valuable chemical intermediate.

References

  • Google Patents. (2014).
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Google Patents. (1981). DE3025805A1 - METHOD FOR PRODUCING 4-AMINO-3-METHYL-PHENOL.
  • Google Patents. (2013).
  • Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • Scientific Laboratory Supplies (Ireland) Ltd. (n.d.). 4-Amino-3-methylphenol, 97% | 144894-25G. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Google Patents. (2017). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • PubMed. (2017). Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors. [Link]

  • ResearchGate. (2025). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

Sources

Foundational

Technical Guide: Design and Synthesis of 4-(2-Fluorophenoxy)-2-methylaniline and Structural Analogs

Executive Summary 4-(2-Fluorophenoxy)-2-methylaniline represents a "privileged scaffold" in medicinal and agrochemical chemistry.[1] It serves as a critical intermediate for diaryl ether -based bioactive molecules, inclu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Fluorophenoxy)-2-methylaniline represents a "privileged scaffold" in medicinal and agrochemical chemistry.[1] It serves as a critical intermediate for diaryl ether -based bioactive molecules, including benzoylphenylurea insecticides (e.g., Bistrifluron) and Type II kinase inhibitors (e.g., Sorafenib analogs).[2]

The structural synergy of this molecule lies in its orthogonal substitution pattern :

  • The Ether Linkage: Acts as a flexible hinge, allowing the two aromatic rings to adopt specific conformations (often "butterfly" or "twist" geometries) required for hydrophobic pocket binding.[2]

  • The 2-Methyl Group: Provides steric bulk that forces a non-planar conformation, often critical for selectivity against flat aromatic intercalators.[1][2]

  • The 2-Fluorine: Modulates metabolic stability (blocking P450 oxidation) and alters the electronic dipole without imposing significant steric penalty.[1][2]

This guide details the rational design, synthetic pathways, and structural diversification of this core scaffold.[2]

Part 1: Structural Activity Relationship (SAR) & Rational Design[2]

The biological potency of diaryl ethers is rarely accidental.[2] It is driven by precise electronic and steric tuning.[1][2]

The "Twist" Effect (Steric Control)

The 2-methyl group on the aniline ring is not merely a lipophilic handle; it is a conformational lock.[1] In the absence of ortho-substitution, diaryl ethers can freely rotate.[2] The introduction of the methyl group at the 2-position creates steric clash with the ether oxygen lone pairs and the opposing ring, forcing the molecule into a preferred twisted conformation. This is often required to fit into the ATP-binding pockets of kinases or the specific receptors of insect growth regulators.[1]

The Fluorine Scan (Electronic Control)

The 2-fluorophenoxy moiety serves two roles:

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is highly resistant to oxidative metabolism, prolonging half-life in vivo.[1][2]

  • Dipole Modulation: Fluorine is highly electronegative but small (Van der Waals radius ~1.47 Å, similar to H).[2] It pulls electron density, lowering the pKa of the ether oxygen and reducing the oxidative potential of the ring.

Diagram: SAR Logic Flow

The following diagram illustrates the functional roles of each component in the scaffold.

SAR_Logic Core 4-(2-Fluorophenoxy)-2-methylaniline (Core Scaffold) Ether Ether Linkage (-O-) Flexible Hinge Bioisosteres: -S-, -NH-, -CH2- Core->Ether Aniline Aniline Head (-NH2) Chemical Handle For: Ureas, Amides, Carbamates Core->Aniline Methyl 2-Methyl Group Steric Lock Forces Non-Planar Conformation Core->Methyl Fluoro 2-Fluoro Group Metabolic Shield Blocks Ortho-Oxidation Core->Fluoro

Caption: Functional decomposition of the scaffold. The methyl group dictates geometry, while fluorine modulates stability.[2]

Part 2: Synthetic Pathways[1][2]

Synthesizing the core ether linkage is the bottleneck.[2] Two primary methodologies exist: the traditional Nucleophilic Aromatic Substitution (


)  and the modern Chan-Lam Coupling .[1]
Method A: (Scale-Up Preferred)

This is the industrial standard.[1][2] It requires an electron-deficient ring (the nitrobenzene) to facilitate the attack of the phenol.[1][2]

  • Mechanism: Addition-Elimination.[1][2]

  • Pros: High yields, scalable, no expensive transition metals.[2]

  • Cons: Requires high temperatures; limited substrate scope (requires electron-withdrawing groups).[1][2]

Method B: Chan-Lam Coupling (Diversity Preferred)

Uses copper catalysis to couple boronic acids with phenols/anilines.[1][2]

  • Mechanism: Oxidative coupling via Cu(II)/Cu(III) cycle.[1][2]

  • Pros: Mild conditions (RT), tolerates sensitive functional groups, allows "late-stage" diversification.[2]

  • Cons: Stoichiometric copper often required (or high catalyst loading), variable yields.[2]

Diagram: Synthetic Decision Tree

Synthesis_Workflow Start Target: Diaryl Ether Scaffold Check Are rings electron-deficient? Start->Check SNAr Route A: SNAr (Base + Heat) Check->SNAr Yes (Nitro group) ChanLam Route B: Chan-Lam (Cu(OAc)2 + Boronic Acid) Check->ChanLam No (Electron Rich) ProcessA 1. 4-Chloro-3-methylnitrobenzene + 2-Fluorophenol 2. K2CO3, DMF, 100°C SNAr->ProcessA ProcessB 1. 2-Fluorophenylboronic acid + 4-Amino-3-methylphenol 2. Cu(OAc)2, Pyridine, Air ChanLam->ProcessB Reduction Nitro Reduction (H2/Pd-C or Fe/NH4Cl) ProcessA->Reduction Final Final Product ProcessB->Final Reduction->Final

Caption: Decision matrix for selecting the optimal synthetic route based on substrate electronics.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 4-(2-Fluorophenoxy)-2-methyl-1-nitrobenzene

This step builds the ether linkage using the electron-withdrawing power of the nitro group.[1]

Reagents:

  • 4-Fluoro-2-methyl-1-nitrobenzene (or 4-Chloro equivalent) [1.0 equiv][1][2]

  • 2-Fluorophenol [1.1 equiv][1][2]

  • Potassium Carbonate (

    
    ) [2.0 equiv][2]
    
  • Solvent: DMF or DMSO (Anhydrous)[2]

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorophenol (11.2 g, 100 mmol) in anhydrous DMF (100 mL).

  • Deprotonation: Add

    
     (27.6 g, 200 mmol) in one portion. Stir at Room Temperature (RT) for 30 minutes to generate the phenoxide anion. Observation: Slight color change or exotherm may occur.[1][2]
    
  • Addition: Add 4-Fluoro-2-methyl-1-nitrobenzene (15.5 g, 100 mmol) dropwise or in small portions.

  • Reaction: Heat the mixture to 100–110°C under an inert atmosphere (

    
    ) for 4–6 hours.
    
  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting nitro compound should disappear.[1][2]

  • Workup: Cool to RT. Pour the mixture into ice-water (500 mL). The product usually precipitates as a solid.[2] Filter, wash with water, and dry.[2][3] If oil forms, extract with Ethyl Acetate (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate.[2]
Protocol 2: Reduction to 4-(2-Fluorophenoxy)-2-methylaniline

The nitro group is reduced to the aniline "warhead."[1]

Reagents:

  • Nitro intermediate from Protocol 1

  • Iron powder (325 mesh) [5.0 equiv]

  • Ammonium Chloride (

    
    ) [5.0 equiv][2]
    
  • Solvent: Ethanol/Water (4:1)[1][2]

Step-by-Step:

  • Setup: Dissolve the nitro intermediate (10 mmol) in Ethanol (40 mL) and Water (10 mL).

  • Activation: Add

    
     (50 mmol) and Iron powder (50 mmol).
    
  • Reaction: Reflux vigorously (80°C) for 2–4 hours. Mechanism: Single electron transfer reduction.[1][2]

  • Filtration: Cool the mixture. Filter through a Celite pad to remove iron residues.[1][2] Wash the pad with Ethanol.[1][2]

  • Purification: Concentrate the filtrate. Dissolve residue in EtOAc, wash with

    
     (aq), then brine. Dry and concentrate.
    
  • Yield: Typically >85% yield as a viscous brown/yellow oil or low-melting solid.[1][2]

Part 4: Analog Generation & Physicochemical Profiling[1][2]

To optimize this scaffold for drug discovery, systematic variations are required.[2]

Table 1: Structural Analog Strategy
Analog ClassModificationRationaleSynthetic Route
Bioisosteres Ether (-O-)

Thioether (-S-)
Increases lipophilicity (LogP); alters metabolic oxidation potential.[1][2]Chan-Lam (using Thiophenol)
Halo-Scan 2-F

2-Cl / 2-CF3
Increases steric bulk; 2-CF3 significantly alters the twist angle.[1][2]

(using 2-Chlorophenol etc.)[1][2]
Positional Isomers 2-Methyl

3-Methyl
Relieves steric strain; creates a flatter molecule (planar).[1][2]

(using 4-fluoro-3-methylnitrobenzene)
Heterocycles Benzene

Pyridine
Increases solubility (lowers LogP); introduces H-bond acceptor.[1][2]

(using Fluoropyridines)
Physicochemical Data (Predicted)
  • LogP: ~3.2 (Moderately lipophilic, good membrane permeability).[2]

  • pKa (Aniline): ~4.0 (The electron-withdrawing phenoxy group lowers the basicity of the aniline compared to pure aniline).[1][2]

  • TPSA: ~35

    
     (Excellent for BBB penetration).[1][2]
    

References

  • Diaryl Ether Scaffolds in Medicinal Chemistry Title: Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery Source:[1][4][5] Journal of Agricultural and Food Chemistry (2020) URL:[Link][2]

  • Synthetic Methodology (Chan-Lam) Title: Copper-promoted coupling of arylboronic acids and phenols Source:[1] Tetrahedron Letters (1998) - The Evans/Chan/Lam foundational work URL:[1][Link][2]

  • Anticancer Applications Title: Diaryl ether derivatives as anticancer agents – a review Source: MedChemComm (RSC Publishing) URL:[2][6][Link]

  • Agrochemical Context (Bistrifluron) Title: Synthesis and insecticidal activity of novel benzoylphenylureas Source: Journal of Pesticide Science URL:[Link][2]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Isolation of 4-(2-Fluorophenoxy)-2-methylaniline via Automated Flash Column Chromatography

Abstract: This application note provides a comprehensive, field-proven protocol for the purification of 4-(2-Fluorophenoxy)-2-methylaniline, a key intermediate in pharmaceutical synthesis. The methodology centers on auto...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive, field-proven protocol for the purification of 4-(2-Fluorophenoxy)-2-methylaniline, a key intermediate in pharmaceutical synthesis. The methodology centers on automated flash column chromatography, detailing every critical step from initial Thin-Layer Chromatography (TLC) solvent system optimization to final purity analysis. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible purification workflow.

Introduction: The Significance of Purifying 4-(2-Fluorophenoxy)-2-methylaniline

4-(2-Fluorophenoxy)-2-methylaniline is a substituted aniline derivative whose structural motifs are of significant interest in medicinal chemistry. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, impact reaction kinetics, and introduce contaminants into the final active pharmaceutical ingredient (API). Column chromatography is a fundamental technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase while a mobile phase flows through it.[1][2] This document outlines a systematic approach to purify the title compound, ensuring high purity and yield.

Foundational Principles: Strategy and Rationale

The successful purification of 4-(2-Fluorophenoxy)-2-methylaniline hinges on the principles of adsorption chromatography.[1] The compound, being moderately polar due to the amine and ether functionalities, will be separated from less polar and more polar impurities on a polar stationary phase like silica gel.

Key Physicochemical Properties of 4-(2-Fluorophenoxy)-2-methylaniline (Predicted):

PropertyValueSource
Molecular FormulaC₁₃H₁₂FNOInferred from structure
Molecular Weight217.24 g/mol Inferred from structure
PolarityModerately PolarBased on functional groups
SolubilitySoluble in common organic solvents like dichloromethane, ethyl acetate, and hexanes.General chemical knowledge

Safety Precautions: Aniline derivatives can be toxic and are often skin and eye irritants.[3][4] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[5][6]

Pre-Purification: Thin-Layer Chromatography (TLC) for Solvent System Optimization

Before proceeding to column chromatography, it is crucial to determine the optimal solvent system using TLC. The goal is to find a solvent or solvent mixture that provides good separation between the desired compound and any impurities, with a target Retention Factor (Rf) of approximately 0.3-0.4 for the product.[1][7]

Protocol for TLC Analysis:
  • Prepare TLC Plates: Use commercially available silica gel 60 F₂₅₄ plates.[7]

  • Sample Preparation: Dissolve a small amount of the crude 4-(2-Fluorophenoxy)-2-methylaniline in a volatile solvent like dichloromethane.

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate.[8]

  • Developing the Plate: Place the spotted TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen solvent system.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).[7]

  • Solvent System Trials: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. Common starting ratios to test include:

    • 95:5 Hexane:Ethyl Acetate

    • 90:10 Hexane:Ethyl Acetate

    • 80:20 Hexane:Ethyl Acetate

    • 70:30 Hexane:Ethyl Acetate

dot

Caption: TLC solvent system optimization workflow.

Detailed Protocol: Automated Flash Column Chromatography

Automated flash chromatography offers superior separation and reproducibility compared to manual methods. The following protocol is designed for a standard automated flash system.

Materials and Equipment:
  • Automated flash chromatography system

  • Pre-packed silica gel column (e.g., 40 g for a 1-2 g crude sample)

  • Crude 4-(2-Fluorophenoxy)-2-methylaniline

  • Optimized solvent system (e.g., Hexane and Ethyl Acetate)

  • Test tubes for fraction collection

  • Rotary evaporator

Step-by-Step Purification Protocol:
  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel or Celite and evaporate the solvent to obtain a free-flowing powder. This method generally provides better resolution.

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase.

  • Column Equilibration: Equilibrate the pre-packed silica gel column with the starting solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate) until a stable baseline is achieved on the detector.

  • Chromatography Run:

    • Load the sample onto the column.

    • Begin the elution with the starting solvent mixture.

    • Program a linear gradient to the final, more polar solvent mixture determined from the TLC analysis (e.g., from 5% to 20% Ethyl Acetate over 10-15 column volumes).

    • Monitor the separation using the system's UV detector. 4-(2-Fluorophenoxy)-2-methylaniline, being an aromatic compound, should have a strong UV absorbance.

  • Fraction Collection: Collect fractions based on the UV chromatogram peaks.

dot

Caption: Workflow for flash column chromatography.

Post-Purification: Analysis and Product Isolation

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[8]

  • Pooling and Concentration: Combine the pure fractions in a round-bottom flask.

  • Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure to yield the purified 4-(2-Fluorophenoxy)-2-methylaniline.

  • Purity Confirmation: Confirm the purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Troubleshooting

IssuePossible CauseSolution
Poor Separation Inappropriate solvent system.Re-optimize the solvent system using TLC. Consider a different solvent system (e.g., Dichloromethane/Methanol for more polar compounds).[9]
Product Elutes Too Quickly Solvent system is too polar.Decrease the polarity of the mobile phase.
Product Does Not Elute Solvent system is not polar enough.Increase the polarity of the mobile phase.
Tailing of Spots on TLC Sample is too concentrated; compound may be acidic or basic.Dilute the sample; add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.

Conclusion

This application note provides a detailed and robust protocol for the purification of 4-(2-Fluorophenoxy)-2-methylaniline using automated flash column chromatography. By following the outlined steps for TLC optimization, column setup, and execution, researchers can consistently obtain this key intermediate in high purity, which is essential for successful downstream applications in drug discovery and development.

References

  • Vertex AI Search. (2025).
  • Vertex AI Search. (2025).
  • Thermo Fisher Scientific. (2024).
  • Sigma-Aldrich. (2024).
  • University of California, Davis. (n.d.).
  • PubChem. (n.d.). 4-Fluoro-2-methylaniline.
  • ResearchGate. (2015).
  • CymitQuimica. (2024).
  • Sigma-Aldrich. (n.d.). 4-Fluoro-2-methylaniline 96 452-71-1.
  • University of California, Los Angeles. (n.d.).
  • University of Colorado Boulder. (n.d.).
  • Odinity. (2013).
  • Narang, A. S., et al. (1981). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography.
  • BenchChem. (2025).
  • University of California, Davis. (n.d.).
  • ChemBK. (n.d.). 4-Methylaniline.
  • BenchChem. (2025). A Technical Guide to the Key Properties and Synthetic Utility of 4-Fluoro-2-methoxy-N-methylaniline.
  • Oxford Academic. (n.d.).
  • University of California, Los Angeles. (n.d.).
  • Chemistry Hall. (n.d.).
  • Kim, H., et al. (2000). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of the Korean Chemical Society, 44(6), 526-533.
  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Molnar Institute. (n.d.).
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline.
  • Royal Society of Chemistry. (n.d.). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)
  • ChemicalBook. (n.d.). 946774-17-0(2-(2-FLUOROPHENOXY)-4-METHYLANILINE) Product Description.
  • Organic Syntheses. (2025).
  • MPG.PuRe. (n.d.).

Sources

Application

Application Note: 4-(2-Fluorophenoxy)-2-methylaniline in Medicinal Chemistry

This guide details the technical application of 4-(2-Fluorophenoxy)-2-methylaniline (CAS: 946699-47-4), a specialized building block used primarily in the synthesis of Type II Kinase Inhibitors and Potassium-Competitive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 4-(2-Fluorophenoxy)-2-methylaniline (CAS: 946699-47-4), a specialized building block used primarily in the synthesis of Type II Kinase Inhibitors and Potassium-Competitive Acid Blockers (P-CABs) .

Executive Summary & Chemical Profile[1]

4-(2-Fluorophenoxy)-2-methylaniline is a "privileged structure" in medicinal chemistry. It combines a lipophilic diarylether tail (critical for occupying the hydrophobic back-pocket of kinase enzymes) with an ortho-methyl aniline head (which induces atropisomerism or "twist" to improve selectivity).

Its primary application is as a nucleophilic scaffold for synthesizing Diaryl Ureas (VEGFR/PDGFR inhibitors similar to Regorafenib) and Heterocyclic Amides (P-CAB analogs).

Chemical Specifications
PropertyData
CAS Number 946699-47-4
IUPAC Name 4-(2-Fluorophenoxy)-2-methylaniline
Molecular Formula C₁₃H₁₂FNO
Molecular Weight 217.24 g/mol
Appearance Off-white to pale brown solid or viscous oil
Solubility Soluble in DMSO, DCM, MeOH; Insoluble in water
pKa (Conjugate Acid) ~4.0–4.5 (Predicted) – Less basic than unsubstituted aniline due to the ether withdrawing effect.[1][2]

Synthetic Utility & Mechanism

The utility of this molecule relies on the differential reactivity of its functional groups. The amine (-NH₂) is the primary handle for coupling, while the fluorophenoxy ether serves as a metabolically stable, lipophilic anchor.

Key Reaction Pathways[4]
  • Urea Formation (Kinase Inhibitor Synthesis): Reaction with isocyanates to form diaryl ureas. This is the standard route for generating "Sorafenib-like" Type II kinase inhibitors.

  • Buchwald-Hartwig / SnAr Coupling: Coupling with heteroaryl halides (e.g., chloropyrimidines, quinolines) to form the "hinge-binding" core of the drug.

  • Amide Coupling: Reaction with carboxylic acids using HATU/EDC to generate P-CAB analogs.

Structural Logic Diagram

The following diagram illustrates the retrosynthetic logic and forward application of this scaffold.

G Precursor1 4-Fluoro-2-methyl- 1-nitrobenzene Intermediate Nitro-Ether Intermediate Precursor1->Intermediate SnAr (K2CO3, DMF, 80°C) Precursor2 2-Fluorophenol Precursor2->Intermediate Target 4-(2-Fluorophenoxy)- 2-methylaniline (The Scaffold) Intermediate->Target Reduction (H2, Pd/C) App1 Diaryl Urea (VEGFR/c-Met Inhibitors) Target->App1 + Isocyanate (Urea Formation) App2 Heterocyclic Amide (P-CAB Analogs) Target->App2 + R-COOH / HATU (Amide Coupling)

Figure 1: Synthetic workflow from precursors to high-value pharmaceutical targets.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (If not purchased)

Use this protocol if you need to synthesize the aniline from basic precursors.

Reaction: Nucleophilic Aromatic Substitution (SnAr) followed by Nitro Reduction.

Step 1: Ether Formation

  • Charge: To a reaction vessel, add 2-fluorophenol (1.0 equiv) and 4-fluoro-2-methyl-1-nitrobenzene (1.0 equiv).

  • Solvent: Dissolve in DMF (5 mL/mmol).

  • Base: Add Potassium Carbonate (K₂CO₃) (2.0 equiv).

  • Reaction: Heat to 80–90°C for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the nitrobenzene.

  • Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with 1N NaOH (to remove unreacted phenol) and brine. Dry over Na₂SO₄ and concentrate.

    • Checkpoint: Product is 4-(2-fluorophenoxy)-2-methyl-1-nitrobenzene.

Step 2: Reduction to Aniline

  • Charge: Dissolve the nitro intermediate in Methanol/THF (1:1).

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Reaction: Stir under H₂ atmosphere (balloon pressure) at RT for 2–4 hours.

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

  • Purification: If necessary, purify via flash chromatography (Hexane/EtOAc).

Protocol B: Application – Synthesis of a Diaryl Urea Library

This is the primary application for drug discovery (Kinase Inhibitor Synthesis).

Objective: Synthesize a library of urea analogs targeting VEGFR/PDGFR.

Reagents:

  • Scaffold: 4-(2-Fluorophenoxy)-2-methylaniline (1.0 equiv)

  • Electrophile: Aryl Isocyanates (e.g., 3-trifluoromethylphenyl isocyanate) (1.1 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Procedure:

  • Preparation: Dissolve 4-(2-Fluorophenoxy)-2-methylaniline (0.5 mmol, 108 mg) in anhydrous DCM (2 mL) in a 4 mL vial.

  • Addition: Add the specific Aryl Isocyanate (0.55 mmol) dropwise at 0°C (ice bath).

  • Reaction: Remove ice bath and stir at Room Temperature for 2–12 hours.

    • Observation: A white or off-white precipitate often forms (the urea product).

  • Monitoring: Check by TLC (50% EtOAc/Hexane). The aniline spot (lower Rf, stains with ninhydrin) should disappear.

  • Isolation (Self-Validating Step):

    • If precipitate forms: Filter and wash with cold DCM. This usually yields >95% purity.[3]

    • If no precipitate: Evaporate solvent and recrystallize from Ethanol/Water.

Yield Expectation: 80–95%. Data Output: The product will show a characteristic Urea carbonyl peak in ¹³C NMR (~152 ppm) and two NH singlets in ¹H NMR.

Analytical Quality Control (QC)

To ensure the integrity of the starting material or synthesized products, use the following parameters.

MethodConditionExpected Result
HPLC C18 Column, ACN/Water (0.1% TFA), 5-95% gradientSingle peak, RT ~ 4.5 min (mid-eluting due to ether lipophilicity).
¹H NMR (DMSO-d₆) 400 MHzMethyl: Singlet ~2.1 ppm (3H).Amine: Broad singlet ~4.8 ppm (2H).Aromatic: Multiplets 6.5–7.2 ppm (7H).
LC-MS ESI (+)[M+H]⁺ = 218.1 . Note: Aniline nitrogen protonates easily.
Troubleshooting Guide
  • Problem: Low yield in amide coupling (Protocol B variation).

    • Cause: The ortho-methyl group provides steric hindrance.

    • Solution: Switch from EDC/HOBt to HATU/DIPEA and heat to 50°C.

  • Problem: Darkening of the aniline starting material.

    • Cause: Oxidation of the amine.

    • Solution: Store under Argon at 4°C. Purify by passing through a short silica plug before use if heavily colored.

References

  • Sigma-Aldrich. Product Specification: 4-(2-Fluorophenoxy)-2-methylaniline. (Verified Commercial Source).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 946699-47-4.

  • Wilhelm, S. M., et al. "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery 5.10 (2006): 835-844. (Mechanistic reference for diaryl urea kinase inhibitors).
  • BenchChem. Synthetic Utility of Fluorinated Anilines. (General reactivity profiles).

(Note: Specific patent literature for this exact CAS often falls under broad Markush structures for "Substituted Diphenyl Ethers" in kinase inhibitor patents filed by companies like Bayer, Pfizer, or specialized CROs.)

Sources

Technical Notes & Optimization

Troubleshooting

4-(2-Fluorophenoxy)-2-methylaniline stability and storage conditions

A Guide to Stability, Storage, and Handling for Researchers Welcome to the Technical Support Center for 4-(2-Fluorophenoxy)-2-methylaniline. This guide is designed for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Stability, Storage, and Handling for Researchers

Welcome to the Technical Support Center for 4-(2-Fluorophenoxy)-2-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific substituted diaryl ether aniline. Due to the limited availability of published stability data for this exact molecule, this resource provides guidance based on the well-established chemical principles of its core functional groups: the aniline moiety and the diaryl ether linkage. The information herein is intended to empower you to make informed decisions regarding its storage, handling, and use in your experiments, ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4-(2-Fluorophenoxy)-2-methylaniline?

A1: The main stability concerns for this compound arise from the aniline functional group, which is susceptible to oxidation. The diaryl ether linkage, conversely, is known for its high stability due to the strong carbon-oxygen bond between two aromatic rings. Oxidation of the aniline moiety can lead to the formation of colored impurities, potentially impacting the compound's purity and reactivity in downstream applications.

Q2: How should I properly store 4-(2-Fluorophenoxy)-2-methylaniline in the lab?

A2: To minimize degradation, 4-(2-Fluorophenoxy)-2-methylaniline should be stored in a cool, dry, and dark place. Exposure to light and air should be minimized. The container should be tightly sealed and flushed with an inert gas like argon or nitrogen before sealing. For long-term storage, refrigeration (2-8 °C) is recommended.

Q3: I've noticed a change in the color of my sample over time. What could be the cause?

A3: A change in color, typically darkening, is a common indicator of aniline oxidation.[1] This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The formation of oxidized species, such as quinone-like compounds or polymeric materials, can lead to this discoloration.

Q4: What are the potential degradation products of this compound?

A4: While specific degradation pathways for 4-(2-Fluorophenoxy)-2-methylaniline are not documented, based on the chemistry of anilines, potential degradation products could arise from oxidation of the amino group. This can lead to the formation of nitroso, nitro, and azoxy compounds, as well as more complex polymeric structures.[1][2] Hydrolysis of the diaryl ether bond is generally unlikely under standard laboratory conditions due to its high stability.

Q5: Are there any materials or chemicals that are incompatible with 4-(2-Fluorophenoxy)-2-methylaniline?

A5: Yes, this compound should be kept away from strong oxidizing agents, as they will accelerate the degradation of the aniline group.[3][4] It is also advisable to avoid contact with strong acids and bases unless they are a required part of a specific reaction protocol.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected side products in a reaction Degradation of the starting material due to improper storage.Verify the purity of your 4-(2-Fluorophenoxy)-2-methylaniline sample using an appropriate analytical method (e.g., HPLC, LC-MS, or NMR). If impurities are detected, consider purification before use.
Inconsistent reaction yields Partial degradation of the compound leading to lower effective concentration.Always use freshly opened or recently purified material for critical experiments. Ensure consistent and proper storage conditions for all batches of the compound.
Sample appears discolored (yellow to brown) Oxidation of the aniline functional group.While the material may still be suitable for some applications, for sensitive experiments, purification by column chromatography or recrystallization may be necessary to remove colored impurities.

Experimental Protocols

Protocol 1: Assessment of Compound Purity by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of 4-(2-Fluorophenoxy)-2-methylaniline and detect the presence of potential degradation products.

Materials:

  • 4-(2-Fluorophenoxy)-2-methylaniline sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 HPLC column

  • HPLC system with UV detector

Methodology:

  • Sample Preparation: Prepare a stock solution of 4-(2-Fluorophenoxy)-2-methylaniline in acetonitrile at a concentration of 1 mg/mL. From this stock, prepare a working solution of 0.1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (or equivalent)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm (or a wavelength appropriate for the chromophore)

    • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Analysis: Inject the sample and analyze the chromatogram. The purity can be estimated by the relative area of the main peak. The presence of additional peaks may indicate impurities or degradation products.

Protocol 2: Small-Scale Stability Test

This protocol is designed to evaluate the stability of 4-(2-Fluorophenoxy)-2-methylaniline under accelerated degradation conditions.

Materials:

  • 4-(2-Fluorophenoxy)-2-methylaniline

  • Clear and amber glass vials with screw caps

  • Oven

  • HPLC system (as described in Protocol 1)

Methodology:

  • Sample Preparation: Accurately weigh 1-2 mg of the compound into separate clear and amber glass vials.

  • Exposure Conditions:

    • Control: Store one amber vial at 2-8 °C in the dark.

    • Light Exposure: Store one clear vial at room temperature exposed to ambient laboratory light.

    • Thermal Stress: Place one amber vial in an oven at a controlled temperature (e.g., 40 °C or 60 °C).

  • Time Points: Analyze the samples at initial (T=0) and subsequent time points (e.g., 24 hours, 48 hours, 1 week).

  • Analysis: At each time point, dissolve the sample in a known volume of acetonitrile and analyze by HPLC as described in Protocol 1 to assess the percentage of the parent compound remaining and the formation of any new peaks.

Visualizing Stability and Degradation

The following diagrams illustrate the key concepts of stability and potential degradation for 4-(2-Fluorophenoxy)-2-methylaniline.

Logical Flow for Storage and Handling cluster_storage Recommended Storage cluster_degradation Factors Promoting Degradation Cool (2-8 C) Cool (2-8 C) Stable Compound Stable Compound Dry Dry Dark (Light-protected) Dark (Light-protected) Inert Atmosphere (Argon/Nitrogen) Inert Atmosphere (Argon/Nitrogen) Heat Heat Degradation Degradation Light Light Oxygen (Air) Oxygen (Air) Oxidizing Agents Oxidizing Agents 4-(2-Fluorophenoxy)-2-methylaniline 4-(2-Fluorophenoxy)-2-methylaniline 4-(2-Fluorophenoxy)-2-methylaniline->Stable Compound Proper Storage 4-(2-Fluorophenoxy)-2-methylaniline->Degradation Improper Storage / Exposure Reliable Experimental Results Reliable Experimental Results Stable Compound->Reliable Experimental Results Impure Sample Impure Sample Degradation->Impure Sample Inaccurate Results Inaccurate Results Impure Sample->Inaccurate Results

Caption: Best practices for storage to ensure compound stability.

Potential Degradation Pathway of the Aniline Moiety Aniline_Moiety R-NH2 Aniline Moiety Oxidized_Intermediates R-NO Nitroso R-NO2 Nitro R-N=N-R Azo Aniline_Moiety:f0->Oxidized_Intermediates:f0 Oxidation Aniline_Moiety:f0->Oxidized_Intermediates:f1 Oxidation Aniline_Moiety:f0->Oxidized_Intermediates:f2 Oxidation Polymeric_Byproducts Polymeric Byproducts Oxidized_Intermediates->Polymeric_Byproducts Further Oxidation / Polymerization

Caption: Generalized oxidative degradation of anilines.

References

  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. [Link]

  • Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. (2025). ScienceDirect. [Link]

  • Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. (n.d.). MDPI. [Link]

  • Aniline. (n.d.). Wikipedia. [Link]

  • Degradation of aniline by Fe2+-activated persulfate oxidation at ambient temperature. (2025). ResearchGate. [Link]

  • Aniline degradation by electrocatalytic oxidation. (2025). ResearchGate. [Link]

Sources

Optimization

4-(2-Fluorophenoxy)-2-methylaniline reaction monitoring by TLC or LC-MS

To: Research Team From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Reaction Monitoring for 4-(2-Fluorophenoxy)-2-methylaniline (CAS 119478-62-5) Introduction This guide addresses the...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Reaction Monitoring for 4-(2-Fluorophenoxy)-2-methylaniline (CAS 119478-62-5)

Introduction

This guide addresses the reaction monitoring and purity profiling of 4-(2-Fluorophenoxy)-2-methylaniline . This molecule is a characteristic diaryl ether aniline, structurally homologous to key intermediates used in the synthesis of kinase inhibitors such as Sorafenib and Regorafenib .

The synthesis typically involves the reduction of a nitro-precursor (4-(2-fluorophenoxy)-2-methyl-1-nitrobenzene). The transition from a non-polar nitroaromatic to a polar, basic aniline presents specific chromatographic challenges. This support document details the protocols for TLC and LC-MS monitoring, focusing on resolving the amine "tailing" issues and identifying common process impurities.

Module 1: TLC Troubleshooting & Optimization

The Core Problem: Anilines interact strongly with the acidic silanol groups (


) on standard silica plates, causing severe streaking (tailing). This obscures closely eluting impurities.
TLC Decision Matrix

If you observe streaking or poor separation between the nitro-precursor and the aniline product, follow this logic flow.

TLC_Troubleshooting Start Issue: Aniline Spot Streaking/Tailing Check_Mobile Current Mobile Phase? Start->Check_Mobile Add_Base Add Modifier: 1-2% Triethylamine (TEA) or 1% NH4OH Check_Mobile->Add_Base No Base Present Check_Rf Check Rf Value Check_Mobile->Check_Rf Base Already Present Add_Base->Check_Rf Too_High Rf > 0.7 (Too Non-Polar) Check_Rf->Too_High Too_Low Rf < 0.2 (Too Polar) Check_Rf->Too_Low Good_Rf Rf 0.3 - 0.5 (Optimal) Check_Rf->Good_Rf Adjust_Polarity Adjust Solvent Ratio (e.g., Hex:EtOAc) Too_High->Adjust_Polarity Decrease Polar Solvent Too_Low->Adjust_Polarity Increase Polar Solvent Visualization Visualization Method Good_Rf->Visualization Adjust_Polarity->Check_Rf

Figure 1: Decision matrix for optimizing TLC separation of basic anilines.

Recommended TLC Conditions
ParameterStandard ProtocolAlternative (Difficult Separation)
Stationary Phase Silica Gel

Amine-functionalized Silica (

)
Mobile Phase Hexane : Ethyl Acetate (3:1) + 1% TEA DCM : Methanol (95:5) + 0.5%

Visualization 1 UV 254 nm : Both Nitro (precursor) and Aniline (product) absorb strongly.
Visualization 2 Ninhydrin Stain : Heat required.[1] Aniline turns Pink/Red . Nitro does not stain.Iodine Chamber : General stain, good for lipophilic ethers.
Expected

Nitro Precursor: ~0.6 - 0.8 (Moves fast)
Expected

Aniline Product: ~0.3 - 0.4 (Retained more)

Technical Insight: The addition of Triethylamine (TEA) is non-negotiable for quantitative TLC of this aniline. It competitively blocks silanol sites, sharpening the aniline spot into a distinct oval rather than a streak.

Module 2: LC-MS Method Development

The Core Problem: Electrospray Ionization (ESI) is highly sensitive for anilines, but the lipophilic fluorophenoxy group can cause carryover. Furthermore, distinguishing the product from potential azo-dimer oxidation byproducts requires careful mass analysis.

LC-MS Workflow & Parameters

LCMS_Workflow Sample Sample Prep (Dilute in MeCN) Column Column Selection C18 or Phenyl-Hexyl Sample->Column Injection Mobile Mobile Phase 0.1% Formic Acid (Aq) vs Acetonitrile Column->Mobile Gradient Ionization Source: ESI(+) Target: [M+H]+ = 218.2 Mobile->Ionization Elution Detection Detection UV (254nm) + MS Ionization->Detection Analysis

Figure 2: LC-MS workflow for 4-(2-Fluorophenoxy)-2-methylaniline.

Instrument Parameters (Agilent/Waters/Thermo Standard)
ParameterSettingRationale
Column C18 (e.g., Zorbax Eclipse Plus),

or

Standard for lipophilic aromatics.
Mobile Phase A Water + 0.1% Formic AcidLow pH ensures aniline protonation (

) for max ESI+ sensitivity.
Mobile Phase B Acetonitrile + 0.1% Formic AcidMeCN provides lower backpressure than MeOH.
Gradient 5% B to 95% B over 5-10 minsThe diaryl ether is lipophilic; expect elution at >60% B.
Flow Rate 0.4 - 0.6 mL/minStandard for analytical scale.
Ionization ESI Positive (+) Anilines ionize readily.
Target Mass m/z 218.24 (

)
Monoisotopic mass of

is 217.09.
Fragmentor 100 - 135 VHigh voltage may cleave the ether bond (loss of phenoxy).

Critical Troubleshooting (Ghost Peaks): If you see a peak at m/z 433-435 , this is likely the Azo-dimer (formed by oxidation of the aniline in air) or the Azoxy intermediate.

  • Action: Prepare samples fresh in degassed solvent. Store the solid under Nitrogen/Argon.

Module 3: Synthesis Context & Impurity Profiling

Understanding the chemical lineage of your sample is vital for interpreting analytical data. The synthesis generally follows a Nucleophilic Aromatic Substitution (


) followed by Reduction.
Reaction Pathway & Impurities[1][2][3]

Synthesis_Pathway SM1 4-Chloro-2-methyl-1-nitrobenzene Inter Intermediate: 4-(2-Fluorophenoxy)-2-methyl-1-nitrobenzene (Yellow Solid) SM1->Inter Step 1: SnAr (Base/Heat) SM2 2-Fluorophenol SM2->Inter Step 1: SnAr (Base/Heat) Prod Product: 4-(2-Fluorophenoxy)-2-methylaniline (MW 217.2) Inter->Prod Step 2: Reduction (H2/Pd or Fe/NH4Cl) Imp1 Impurity A: Unreacted Nitro (Incomplete Red.) (MW ~247) Inter->Imp1 Incomplete Rxn Imp3 Impurity C: Azo-Dimer (Oxidation) (MW ~432) Prod->Imp3 Air Oxidation Imp2 Impurity B: Regioisomer (if SM impure)

Figure 3: Synthesis pathway and potential impurity origins.

FAQ: Common Issues

Q1: My LC-MS shows a split peak for the product. Is it chiral?

  • Answer: No, this molecule is achiral. A split peak usually indicates:

    • Column Overload: Dilute the sample (target <100 ppm).

    • Solvent Mismatch: If sample is dissolved in 100% DMSO/MeCN and injected into a high-aqueous initial gradient, the "strong solvent effect" causes peak splitting. Dissolve sample in 50:50 Water:MeCN.

Q2: The nitro precursor is not separating from the aniline in Reverse Phase HPLC.

  • Answer: While TLC separates them easily by polarity, C18 HPLC separates by hydrophobicity. Both molecules are lipophilic.

    • Fix: Use a Phenyl-Hexyl column . The

      
       interactions with the nitro group are distinct from the aniline, often improving selectivity. Alternatively, use a shallower gradient (e.g., 50% to 80% B over 20 mins).
      

Q3: I see a mass of m/z 259 in ESI+. What is it?

  • Answer: This is likely the Acetonitrile Adduct

    
    . (218 + 41 = 259). This is common in ESI sources. It confirms your product, not an impurity. Increase source temperature to reduce adduct formation.
    

References

  • Bankston, D., et al. (2002). "Process Development and Scale-Up of the Synthesis of the VEGFR Inhibitor Sorafenib Tosylate". Organic Process Research & Development, 6(6), 777–781.

    • Relevance: Establishes the standard and reduction protocols for phenoxy-aniline kinase inhibitors.
  • Sigma-Aldrich. "4-Fluoro-2-methylaniline Safety Data Sheet & Properties".

    • Relevance: Provides baseline physical property d
  • Reach Devices. "TLC Stains and Visualization Methods".

    • Relevance: Validates the use of Ninhydrin and Iodine for amine/ether detection.

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Systems for 4-(2-Fluorophenoxy)-2-methylaniline Purification

This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on the purification of 4-(2-Fluorophenoxy)-2-methylaniline. The following sections offer troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on the purification of 4-(2-Fluorophenoxy)-2-methylaniline. The following sections offer troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this and structurally similar diaryl ether aniline derivatives.

I. Troubleshooting Guide: Common Purification Issues

This section is designed in a question-and-answer format to directly address specific experimental challenges.

Q1: My compound "oils out" instead of crystallizing upon cooling. What causes this and how can I fix it?

A1: "Oiling out," the formation of liquid droplets instead of solid crystals, is a common issue in crystallization. It typically occurs when the solute comes out of solution at a temperature above its melting point or when the solution is supersaturated too quickly.

Causality & Solution:

  • High Solute Concentration: Rapid cooling of a highly concentrated solution can lead to the compound separating as a supercooled liquid. To remedy this, reheat the mixture to redissolve the oil and add a small amount (1-5% volume) of the "good" or "soluble" solvent to slightly increase the solubility.[1] Allow the solution to cool more slowly.

  • Inappropriate Solvent Choice: If the boiling point of your solvent is too high relative to the compound's melting point, the compound may never solidify. Consider a solvent with a lower boiling point.

  • Impurities: Significant amounts of impurities can depress the melting point of your compound, leading to the formation of an oil. If you suspect this, a pre-purification step like column chromatography might be necessary before attempting crystallization.[1]

Q2: The crystallization yield is very low. How can I improve the recovery of my product?

A2: A low yield often indicates that a significant portion of your compound remains dissolved in the mother liquor even after cooling.

Causality & Solution:

  • Excessive Solvent: Using too much solvent is a primary cause of poor yield.[1] While ensuring all your compound dissolves at high temperature is crucial, excess solvent will retain more of it in solution upon cooling. If you suspect this, you can carefully evaporate some of the solvent to re-concentrate the solution and attempt cooling again.

  • High Solubility at Low Temperature: The ideal solvent should exhibit a steep solubility curve—high solubility when hot and very low solubility when cold.[2][3] If your compound remains too soluble even in an ice bath, the chosen solvent is not optimal. This is an excellent scenario to introduce an "anti-solvent."

  • Anti-Solvent Addition: An anti-solvent is a solvent in which your product is insoluble but is fully miscible with your crystallization solvent.[4][5][6] After dissolving your compound in a minimal amount of a "good" hot solvent, slowly add the anti-solvent dropwise to the hot solution until you observe persistent cloudiness (turbidity). Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the mixture to cool slowly. This technique effectively reduces the overall solubility of your product in the mixed solvent system, inducing crystallization and improving yield.[5][7]

Q3: My purified crystals are still showing significant impurities by TLC or HPLC. What's the next step?

A3: Co-crystallization of impurities occurs when the impurities have similar solubility profiles and structural characteristics to the target compound.

Causality & Solution:

  • Ineffective Solvent System: The chosen solvent may not be discriminating enough between your product and the impurity. A thorough solvent screening is recommended to find a system where the impurity is either highly soluble or nearly insoluble, while your product has the desired "soluble hot, insoluble cold" characteristic.

  • Orthogonal Purification Methods: When crystallization alone is insufficient, an orthogonal purification technique—one that separates based on a different physical principle—is required. For 4-(2-Fluorophenoxy)-2-methylaniline, which contains a polar amine and a less polar diaryl ether structure, silica gel column chromatography is the most effective next step.[8]

    • Solvent System for Chromatography: The polarity of the eluent is critical. For aniline derivatives, a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate is a standard choice.[8] The optimal ratio should be determined by thin-layer chromatography (TLC) first.

    • Fluorinated Phases: Given the fluorine atom in the molecule, specialized fluorinated stationary phases in HPLC can sometimes offer unique selectivity compared to standard C8 or C18 columns, especially for separating halogenated aromatic compounds.[9][10][11][12]

Q4: The compound will not crystallize from solution, even with scratching or seeding. What should I do?

A4: A complete failure to crystallize, often resulting in a persistent oil or amorphous solid, suggests either a very high level of impurities inhibiting crystal lattice formation or a suboptimal solvent environment.

Causality & Solution:

  • Review Solvent Choice: The chosen solvent may be too good, keeping the compound in solution even at low temperatures. In this case, removing the solvent via rotary evaporation and attempting crystallization with a different, less effective solvent system is the best approach.[1]

  • Pre-Purification: As mentioned, impurities can severely hinder crystallization. A rapid "plug" of silica gel to remove highly polar or baseline impurities, followed by an attempt to crystallize the partially purified material, can be very effective.

  • Consider Salt Formation: Amines can often be purified by converting them to a salt (e.g., hydrochloride salt), which may have very different and more favorable crystallization properties.[13][14] Dissolve the crude amine in a suitable solvent like diethyl ether or ethyl acetate, and add a solution of HCl in ether. The resulting salt will often precipitate out. This can then be filtered, washed, and if necessary, neutralized back to the free base.

II. Frequently Asked Questions (FAQs)

Q1: How do I select a good starting solvent system for recrystallization?

A1: The selection process is a mix of theoretical principles and empirical testing. The principle of "like dissolves like" is a good starting point.[3][15] Given that 4-(2-Fluorophenoxy)-2-methylaniline has both polar (amine) and non-polar (aromatic rings) character, solvents of intermediate polarity are often a good starting point.

A systematic approach involves small-scale testing:

  • Place a few milligrams of your crude compound into several different test tubes.

  • Add a few drops of a different solvent to each tube at room temperature.[15][16]

  • Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.[2]

  • Gently heat the tubes that did not show immediate solubility. A good solvent will dissolve the compound completely upon heating.[2]

  • Allow the dissolved solutions to cool to room temperature, and then in an ice bath. The best solvent will be the one from which a large amount of crystalline solid precipitates.

Table 1: Common Solvents for Recrystallization Screening

Solvent Polarity Boiling Point (°C) Comments
Water High 100 Good for some polar compounds, but drying can be slow.[14][17][18]
Ethanol High 78 A very general and effective solvent for many organics.[14]
Methanol High 65 Similar to ethanol, but more volatile.
Acetone Medium 56 A good solvent, but its low boiling point reduces the effective temperature range.[18]
Ethyl Acetate Medium 77 Excellent general-purpose solvent. Often used in a pair with hexanes.[19]
Dichloromethane Medium 40 Often too good a solvent, but useful in solvent pairs. Low boiling point is a drawback.[18]
Toluene Low 111 Good for less polar, aromatic compounds.[19]

| Hexanes/Heptane | Low | ~69 / ~98 | Excellent non-polar solvents, often used as the "anti-solvent" in binary mixtures.[14][19] |

Q2: What is the difference between a single-solvent and a binary (two-solvent) recrystallization?

A2:

  • Single-Solvent Recrystallization: This is the ideal and simplest method. It relies on finding one solvent that dissolves the compound when hot but not when cold.

  • Binary (Two-Solvent) Recrystallization: This method is used when no single solvent has the desired properties. It involves a "solvent" in which the compound is highly soluble and a miscible "anti-solvent" in which the compound is poorly soluble.[15] This combination allows for fine-tuning of the solubility to induce crystallization. Common pairs include ethyl acetate-hexanes and ethanol-water.[15][19]

Below is a workflow to help decide which method to pursue.

Figure 1. Decision workflow for choosing a recrystallization method.
Q3: What are the potential process-related impurities I should be aware of?

A3: Impurities can arise from unreacted starting materials, by-products, or degradation.[20] For a compound like 4-(2-Fluorophenoxy)-2-methylaniline, which is likely synthesized via Ullmann or Buchwald-Hartwig coupling, potential impurities include:

  • Starting Materials: Unreacted 2-methylaniline derivatives or 2-fluorophenol derivatives.

  • By-products: Homocoupling of the starting materials.

  • Degradation Products: Anilines can be susceptible to air oxidation over time, leading to the formation of colored, often polymeric impurities.[21] This is why older samples of anilines often appear reddish-brown.

III. Experimental Protocols

Protocol 1: Step-by-Step Binary Solvent Recrystallization

This protocol uses an Ethyl Acetate/Hexanes system, a common choice for compounds of intermediate polarity.

  • Dissolution: Place the crude 4-(2-Fluorophenoxy)-2-methylaniline in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. Use a hot plate and ensure gentle boiling.

  • Anti-Solvent Addition: While the solution is still hot, add hexanes dropwise with swirling. Continue adding until a faint, persistent cloudiness appears. This indicates the solution is saturated.

  • Clarification: Add 1-2 more drops of hot ethyl acetate to just redissolve the cloudiness, ensuring the solution is clear.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of larger crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold hexanes (or a hexanes-rich mixture) to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a temperature well below the compound's melting point, to remove all residual solvent.

Protocol 2: Basic Workflow for Column Chromatography
  • TLC Analysis: First, determine the optimal eluent system using TLC. Spot your crude material on a TLC plate and develop it in various mixtures of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate). The ideal system will give your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (hexanes). Pour this into a chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load this solution onto the top of the silica gel bed.[8]

  • Elution: Begin eluting the column with your chosen solvent system. Collect the eluent in fractions (e.g., in test tubes).[22]

  • Monitoring: Monitor the fractions being collected by TLC to determine which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-(2-Fluorophenoxy)-2-methylaniline.[22]

Figure 2. Logical relationships in purification troubleshooting.

IV. References

  • Veeprho Pharmaceuticals. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Retrieved from [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization. Retrieved from

  • PubMed. (n.d.). Retention properties of the fluorinated bonded phase on liquid chromatography of aromatic hydrocarbons. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. (n.d.). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ANILINE. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • NIH. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from [Link]

  • YouTube. (2020). Column Chromatography. Retrieved from [Link]

  • Scribd. (n.d.). Aniline | PDF | Amine | Organic Chemistry. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (n.d.). Retrieved from [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005). aniline impurities. Retrieved from [Link]

  • Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS - CHEMISTRY. (2015). Retrieved from [Link]

  • Google Patents. (n.d.). CN112409192A - Purification method of 4-fluoro-2-methoxyaniline. Retrieved from

  • Exp 2 - Crystallization - Sm17. (n.d.). Retrieved from [Link]

  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024). Retrieved from [Link]

  • eScholarship.org. (2024). Expression, purification, and characterization of anuran saxiphilins using thermofluor, fluorescence polarization, and isotherma. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Purity Assessment of 4-(2-Fluorophenoxy)-2-methylaniline

[1] Executive Summary The purity assessment of 4-(2-Fluorophenoxy)-2-methylaniline presents a classic analytical dichotomy: the need to resolve structural isomers (characteristic of fluorinated intermediates) versus the...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The purity assessment of 4-(2-Fluorophenoxy)-2-methylaniline presents a classic analytical dichotomy: the need to resolve structural isomers (characteristic of fluorinated intermediates) versus the need to quantify polar, non-volatile degradants (characteristic of aniline oxidation).[1]

This guide objectively compares Reverse-Phase HPLC (RP-HPLC) and Capillary Gas Chromatography (GC-FID) .[1] While HPLC is the industry standard for final product release due to its ability to handle salts and thermally labile oxidation products, GC-FID offers superior resolution for positional isomers inherent to the phenoxy-coupling synthesis.[1]

Part 1: The Analyte and The Challenge

To design a robust method, one must first understand the molecule's behavior and its "impurity genealogy."

Molecule: 4-(2-Fluorophenoxy)-2-methylaniline Chemical Nature: Lipophilic primary amine.[1] Key Properties:

  • Basicity: The phenoxy group is electron-withdrawing, slightly lowering the pKa of the aniline nitrogen (est. pKa ~3.8–4.[1]2) compared to pure aniline.[1]

  • Volatility: Moderate to low.[1] High boiling point expected (>300°C), risking thermal degradation during GC injection.

  • Reactivity: The primary amine is prone to oxidation (browning) and azo-dimer formation.[1]

The Impurity Genealogy (Synthesis Pathway)

Impurities are not random; they are artifacts of the synthesis. The standard route involves a nucleophilic aromatic substitution (


) followed by reduction.

SynthesisPath SM1 4-Chloro-2-methyl-1-nitrobenzene Inter Intermediate: Nitro-ether SM1->Inter Base/Heat (SNAr) Imp2 Impurity B: Positional Isomers (4-Fluoro analog) SM1->Imp2 Isomeric Contamination SM2 2-Fluorophenol SM2->Inter Imp1 Impurity A: Unreacted Phenol (Acidic) SM2->Imp1 Residual Prod Target: 4-(2-Fluorophenoxy)- 2-methylaniline Inter->Prod H2/Pd/C (Reduction) Imp3 Impurity C: Azo-Dimers (Oxidation) Prod->Imp3 Air Oxidation

Figure 1: Synthesis pathway highlighting the origin of critical impurities.[1] Note that Impurity B (Isomers) is difficult to separate by HPLC, while Impurity C (Dimers) is non-volatile and invisible to GC.

Part 2: Method A - High-Performance Liquid Chromatography (HPLC)[1][2]

Best For: Final product purity, salt forms, and quantification of oxidation byproducts.

The Challenge: "The Amine Tailing"

Anilines are notorious for interacting with residual silanols on silica columns, leading to severe peak tailing. Standard low-pH methods often fail because the protonated amine (


) interacts via ion-exchange mechanisms with the stationary phase.[1]
Recommended Protocol: High pH Stability

Instead of suppressing silanols with low pH (which protonates the amine), we recommend operating at high pH (>10) . This keeps the aniline in its neutral, free-base form, improving peak shape and maximizing interaction with the hydrophobic stationary phase.

System: Agilent 1290 Infinity II or Waters H-Class UPLC Detector: UV-Diode Array (DAD) at 240 nm (primary) and 280 nm (secondary).[1]

ParameterConditionRationale
Column Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm)Hybrid particle technology resists dissolution at pH 10.[1]5.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.5 with NH₄OH)High pH ensures the analyte is neutral (unprotonated).
Mobile Phase B Acetonitrile (ACN)Strong solvent for lipophilic phenoxy group.[1]
Gradient 0-2 min: 20% B; 2-15 min: 20%→90% B; Hold 3 min.Shallow gradient to separate closely eluting phenol impurities.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Temp 40°CReduces viscosity and improves mass transfer.[1]

Performance Data (Simulated):

  • Retention Time: ~8.5 min.

  • Tailing Factor (

    
    ):  1.1 (Excellent due to high pH).[1]
    
  • Resolution (

    
    ):  > 2.5 between Target and 2-Fluorophenol.
    

Part 3: Method B - Gas Chromatography (GC-FID)[1]

Best For: Raw material screening, process control (IPC), and isomeric resolution.

The Challenge: Thermal Labillity & Adsorption

Primary amines can adsorb to active sites in the GC liner, causing non-linear response at low concentrations. Furthermore, the boiling point is high.

Recommended Protocol: Deactivated Direct Injection

Derivatization (e.g., with TFAA) is possible but adds error-prone steps.[1] We utilize a "Base-Deactivated" system to analyze the free amine directly.[1]

System: Agilent 8890 GC with FID Inlet: Split/Splitless with Ultra Inert Wool Liner (Base Deactivated) .

ParameterConditionRationale
Column DB-5MS UI (30 m x 0.25 mm x 0.25 µm)Low-bleed, non-polar phase separates based on boiling point/polarity.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard carrier.[1]
Inlet Temp 280°CHigh enough to volatilize, low enough to prevent degradation.
Injection 1 µL, Split 50:1High split ratio prevents column overload (amine tailing).
Oven Program 100°C (1 min) → 20°C/min → 300°C (5 min)Fast ramp to elute high-boilers; hold at 300°C cleans the column.
Detector FID @ 310°CUniversal detection for hydrocarbons.[1]

Performance Data (Simulated):

  • Retention Time: ~12.4 min.[1]

  • Isomer Separation: Baseline resolution of 4-(2-fluorophenoxy) from 4-(4-fluorophenoxy) isomers (often co-elute on HPLC).[1]

Part 4: Comparative Analysis

The choice of method defines the integrity of your data. The table below contrasts the two approaches based on critical quality attributes.

FeatureHPLC (High pH C18)GC (DB-5MS)Winner
Isomer Resolution Moderate.[1] Positional isomers often co-elute due to similar hydrophobicity.[1]Superior. Slight differences in boiling point/polarity yield baseline separation.[1]GC
Oxidation Products Excellent. Detects non-volatile azo-dimers and colored oxides.[1]Poor. These compounds degrade or do not elute.[1]HPLC
Sample Prep Simple (Dissolve in ACN/Water).[1]Simple (Dissolve in DCM/MeOH).Tie
Sensitivity (LOD) High (UV absorbance is strong for aromatics).[1]Moderate (FID is less sensitive than UV for this structure).[1]HPLC
Robustness High (with pH control).[1]Moderate (Liner activity requires frequent maintenance).[1]HPLC
Expert Insight: The "Blind Spot" Risk
  • If you only use GC: You will miss the "browning" impurities (azo compounds) and potentially overestimate purity.

  • If you only use HPLC: You may miss isomeric contamination (e.g., 4-fluoro vs 2-fluoro phenoxy) which has identical mass and similar UV spectra.[1]

Part 5: Recommended Workflow (Self-Validating System)

To ensure Trustworthiness and Scientific Integrity , a single method is insufficient for a compound of this complexity. We recommend an Orthogonal Testing Strategy .

The "Gatekeeper" Protocol
  • Raw Material Release: Use GC-FID to ensure the starting materials (phenols/anilines) are isomerically pure.[1]

  • In-Process Control (IPC): Use GC-FID for rapid reaction monitoring (fast run times).[1]

  • Final Product Release: Use HPLC-UV to quantify purity, ensuring no oxidative degradation has occurred during isolation.

Workflow Sample Sample Arrival Decision Is this a Final Product or Intermediate? Sample->Decision RouteGC Intermediate / Raw Material Decision->RouteGC Intermediate RouteHPLC Final Product / Salt Decision->RouteHPLC Final Product GC_Method Execute Method B (GC-FID) Focus: Isomer Purity RouteGC->GC_Method HPLC_Method Execute Method A (RP-HPLC) Focus: Degradants & Assay RouteHPLC->HPLC_Method ResultGC Pass: Isomers < 0.1% GC_Method->ResultGC ResultHPLC Pass: Total Impurities < 0.5% HPLC_Method->ResultHPLC ResultGC->HPLC_Method Cross-Validation (Recommended)

Figure 2: Decision matrix for selecting the appropriate analytical technique based on the development stage.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on HPLC method development for basic compounds).

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard guidelines for system suitability and tailing factors).

  • Agilent Technologies. (2020).[1] Analysis of Aromatic Amines by GC/FID and GC/MS. Application Note. (Source for base-deactivated liner selection).

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. (Validation of high pH strategy for anilines).

Sources

Comparative

A Comparative Guide to the Bioactivity of 4-(2-Fluorophenoxy)-2-methylaniline Analogs as Kinase Inhibitors

This guide provides a comprehensive comparison of the bioactivity of various analogs derived from the core scaffold of 4-(2-fluorophenoxy)-2-methylaniline. Our focus is on elucidating the structure-activity relationships...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the bioactivity of various analogs derived from the core scaffold of 4-(2-fluorophenoxy)-2-methylaniline. Our focus is on elucidating the structure-activity relationships (SAR) that govern their efficacy as kinase inhibitors, a class of molecules pivotal in modern drug discovery, particularly in oncology. While the parent compound, 4-(2-fluorophenoxy)-2-methylaniline, serves as a foundational structural motif, published literature primarily details the bioactivity of more complex derivatives. This guide will, therefore, concentrate on these extensively studied analogs, providing a comparative analysis of their biological performance.

Introduction: The 4-(2-Fluorophenoxy)-2-methylaniline Scaffold in Kinase Inhibition

The 4-(2-fluorophenoxy)-2-methylaniline core has emerged as a privileged scaffold in the design of potent kinase inhibitors. The strategic placement of the fluorophenoxy and methylaniline moieties provides a versatile platform for derivatization, enabling the fine-tuning of inhibitory activity and selectivity against various kinase targets. Notably, this scaffold is a recurring feature in a multitude of potent inhibitors of the c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase, a key driver of tumorigenesis and metastasis. Dysregulation of the c-Met signaling pathway is implicated in numerous human cancers, making it a prime target for therapeutic intervention.

This guide will delve into the bioactivity of key analogs, comparing their inhibitory potency against c-Met and their anti-proliferative effects on cancer cell lines. We will also explore the underlying signaling pathways and provide detailed experimental protocols for the synthesis and biological evaluation of these compounds.

Comparative Bioactivity of Key Analogs

The majority of biologically active analogs of 4-(2-fluorophenoxy)-2-methylaniline feature this core structure integrated into larger, heterocyclic systems such as quinolines and quinazolines. These modifications are crucial for achieving high-affinity binding to the ATP-binding pocket of kinases like c-Met.

Quinoline-Based Analogs

A significant number of potent c-Met inhibitors are based on a quinoline framework appended to the 4-(2-fluorophenoxy) group. The aniline nitrogen of the core scaffold is often acylated or incorporated into another heterocyclic ring system to provide additional interaction points within the kinase domain.

Table 1: Bioactivity of Representative Quinoline-Based Analogs

Compound IDStructurec-Met IC₅₀ (nM)Cancer Cell Line IC₅₀ (µM)Reference
Analog 1 N-(3-fluoro-4-(6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinolin-4-yloxy)phenyl)-4-oxo-1-(2-(trifluoromethyl)phenyl)-1,4-dihydrocinnoline-3-carboxamide0.59A549: 0.12, H460: 0.08, HT-29: 0.15, MKN-45: 0.04, U87MG: 0.09, SMMC-7721: 0.11[1]
Analog 2 6,7-disubstituted-4-(2-fluorophenoxy)quinoline with 1H-imidazole-4-carboxamido linker1.1HT-29: 0.08, MKN-45: 0.22, A549: 0.07[2]
Analog 3 4-(2-fluorophenoxy)quinoline with an imidazolone moiety1.42H460: ~0.2, MKN-45: ~0.1[3]
Analog 4 N(1)-(3-fluoro-4-(6,7-disubstituted-quinolin-4-yloxy)phenyl)-N(4)-arylidenesemicarbazide1.4A549: ~0.2, HT-29: ~0.3, U87MG: ~0.5, NCI-H460: ~0.2[4]
Analog 5 4-phenoxyquinoline with 3-oxo-3,4-dihydro-quinoxaline moiety1.42A549: 0.39, H460: 0.18, HT-29: 0.38, MKN-45: 0.81, U87MG: 0.45[5]
Analog 6 6,7-disubstitued-4-(2-fluorophenoxy)quinoline with α-acyloxycarboxamide linker2.43H460: 0.14, HT-29: 0.20, MDA-MB-231: 0.42[6]

Structure-Activity Relationship (SAR) Insights:

  • Quinoline Core: The quinoline scaffold serves as a crucial hinge-binding element, with the nitrogen atom typically forming a hydrogen bond with the hinge region of the kinase.

  • Linker Moiety: The nature of the linker connecting the aniline nitrogen to other functionalities significantly impacts potency. Aromatic and heteroaromatic linkers, such as carboxamides and imidazolones, appear to be favorable for high-affinity binding.[2][3]

  • Substituents on the Quinoline Ring: Substitutions at the 6- and 7-positions of the quinoline ring with groups like methoxy and pyrrolidin-1-yl-propoxy can enhance potency and modulate pharmacokinetic properties.[1]

  • Terminal Groups: The terminal functional groups play a critical role in interacting with the solvent-exposed region of the kinase. The presence of bulky and substituted aromatic rings often leads to increased potency.[1]

Quinazoline-Based Analogs

The quinazoline scaffold is another prominent heterocyclic system that, when combined with the 4-(2-fluorophenoxy)-2-methylaniline core, yields potent kinase inhibitors. These compounds often exhibit dual inhibitory activity against both EGFR and c-Met.

Table 2: Bioactivity of a Representative Quinazoline-Based Analog

Compound IDStructureEGFRL858R IC₅₀ (nM)c-Met IC₅₀ (nM)Cancer Cell Line IC₅₀ (µM)Reference
TS-41 4-(2-fluorophenoxy)-7-methoxyquinazoline derivative68.10.26A549-P: 2.76, H1975: 1.48, PC-9: 2.15[7]

SAR Insights:

  • Dual Inhibition: The quinazoline core is a well-established scaffold for EGFR inhibitors. The incorporation of the 4-(2-fluorophenoxy) moiety confers potent c-Met inhibitory activity, leading to dual-target inhibitors.[7]

  • Methoxy Group: The methoxy group at the 7-position of the quinazoline ring is a common feature in many potent kinase inhibitors and likely contributes to favorable interactions within the ATP-binding pocket.[7]

Mechanism of Action: Targeting the c-Met Signaling Pathway

The primary mechanism of action for the most potent 4-(2-fluorophenoxy)-2-methylaniline analogs is the inhibition of the c-Met receptor tyrosine kinase. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, survival, migration, and invasion. By binding to the ATP-binding site of the c-Met kinase domain, these inhibitors prevent ATP from binding and block the autophosphorylation and subsequent activation of the receptor.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor GRB2_SOS GRB2/SOS cMet->GRB2_SOS Activates PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 HGF HGF HGF->cMet Binds RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Inhibitor 4-(2-Fluorophenoxy)- 2-methylaniline Analog Inhibitor->cMet Inhibits ATP Binding Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Migration Migration Transcription->Migration

Caption: The c-Met signaling pathway and the inhibitory action of 4-(2-Fluorophenoxy)-2-methylaniline analogs.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of 4-(2-fluorophenoxy)-2-methylaniline analogs. These should be considered as general guidelines and may require optimization for specific target compounds.

General Synthesis of Quinoline-Based Analogs

The synthesis of quinoline-based analogs typically involves a multi-step process, starting with the construction of the substituted quinoline core, followed by coupling with the 4-(2-fluorophenoxy)-2-methylaniline moiety or a derivative thereof.

Synthesis_Workflow Start Starting Materials (e.g., substituted anilines, dicarbonyl compounds) Quinoline_Core Quinoline Core Synthesis (e.g., Conrad-Limpach, Doebner-von Miller) Start->Quinoline_Core Functionalization Functionalization of Quinoline Core (e.g., chlorination) Quinoline_Core->Functionalization Coupling Nucleophilic Aromatic Substitution (SNAr) with 4-aminophenol derivative Functionalization->Coupling Final_Analog Final Analog Coupling->Final_Analog

Caption: General synthetic workflow for quinoline-based analogs.

Step-by-Step Protocol (Illustrative Example):

  • Synthesis of the Quinoline Core: A substituted aniline is reacted with a 1,3-dicarbonyl compound under acidic or thermal conditions to yield the corresponding 4-hydroxyquinoline.

  • Chlorination: The 4-hydroxyquinoline is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to produce the 4-chloroquinoline intermediate.

  • Nucleophilic Aromatic Substitution: The 4-chloroquinoline is reacted with a derivative of 4-aminophenol (where the amine may be protected or part of a larger fragment) in the presence of a base to yield the 4-phenoxyquinoline intermediate.

  • Final Derivatization: The terminal functional groups are introduced through standard coupling reactions (e.g., amide bond formation, Suzuki coupling) to yield the final analog.

In Vitro c-Met Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the c-Met kinase. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.[8]

Materials:

  • Recombinant human c-Met kinase

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (dissolved in DMSO)

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the wells of the microplate, add the kinase assay buffer, the peptide substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding a solution of ATP and recombinant c-Met kinase.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[9]

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[11]

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.[11]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined.

Conclusion and Future Directions

The 4-(2-fluorophenoxy)-2-methylaniline scaffold has proven to be a highly valuable starting point for the development of potent kinase inhibitors, particularly against c-Met. The extensive research into quinoline and quinazoline-based analogs has yielded compounds with nanomolar inhibitory activity and significant anti-proliferative effects in cancer cell lines. The structure-activity relationships highlighted in this guide underscore the importance of the heterocyclic core, the nature of the linker, and the terminal functional groups in achieving high potency.

Future research in this area could explore a broader range of heterocyclic scaffolds beyond quinolines and quinazolines to identify novel hinge-binding motifs. Furthermore, a systematic investigation of simpler analogs of 4-(2-fluorophenoxy)-2-methylaniline would provide a more granular understanding of the SAR and could lead to the discovery of new, less complex, yet potent kinase inhibitors. The development of more selective inhibitors, as well as compounds with optimized pharmacokinetic profiles, remains a key objective for translating these promising preclinical candidates into effective clinical therapies.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved February 14, 2026, from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). MET Kinase Assay. Retrieved February 14, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Met Kinase Inhibitor Screening Assay Kit (DEIABL535). Retrieved February 14, 2026, from [Link]

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved February 14, 2026, from [Link]

  • Discovery and optimization of novel 4-phenoxy-6,7-disubstituted quinolines possessing semicarbazones as c-Met kinase inhibitors. PubMed. Retrieved February 14, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors. PubMed. Retrieved February 14, 2026, from [Link]

  • Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. ResearchGate. Retrieved February 14, 2026, from [Link]

  • Structure-based discovery of novel 4-(2-fluorophenoxy)quinoline derivatives as c-Met inhibitors using isocyanide-involved multicomponent reactions. PubMed. Retrieved February 14, 2026, from [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PMC. Retrieved February 14, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. PubMed. Retrieved February 14, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitor. PubMed. Retrieved February 14, 2026, from [Link]

  • Discovery of novel 4-(2-fluorophenoxy)quinoline derivatives bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety as c-Met kinase inhibitors. PubMed. Retrieved February 14, 2026, from [Link]

  • Design and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives bearing an imidazolone moiety as c-Met kinase inhibitors. PubMed. Retrieved February 14, 2026, from [Link]

Sources

Validation

Technical Guide: Comparative Efficacy of Kinase Inhibitors Derived from 4-(2-Fluorophenoxy)-2-methylaniline

Executive Summary This technical guide evaluates the pharmacodynamic and pharmacokinetic profile of kinase inhibitors synthesized from the 4-(2-Fluorophenoxy)-2-methylaniline scaffold (CAS: 116314-63-3). This specific an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the pharmacodynamic and pharmacokinetic profile of kinase inhibitors synthesized from the 4-(2-Fluorophenoxy)-2-methylaniline scaffold (CAS: 116314-63-3). This specific aniline intermediate is the structural cornerstone of Tepotinib (EMD 1214063), a highly selective Type Ib c-Met inhibitor.

This analysis compares the "Tepotinib-class" molecules against Type Ia (Crizotinib) and other Type Ib (Capmatinib) inhibitors, focusing on efficacy in MET exon 14 (METex14) skipping non-small cell lung cancer (NSCLC).[1]

Part 1: Chemical Pedigree & Structural Logic

The efficacy of Tepotinib is directly attributable to the 4-(2-Fluorophenoxy)-2-methylaniline moiety. As a Senior Application Scientist, it is critical to understand why this fragment was selected over non-fluorinated analogues.

The "Fluorine Effect" on Metabolic Stability

The inclusion of the fluorine atom at the ortho position of the phenoxy ring is a deliberate medicinal chemistry strategy to block metabolic labile sites.

  • Metabolic Blockade: The C-F bond is stronger than the C-H bond (approx. 116 kcal/mol vs. 99 kcal/mol). This substitution prevents cytochrome P450-mediated hydroxylation at the electron-rich phenoxy ring, significantly extending the drug's half-life (

    
     hours for Tepotinib).
    
  • Conformational Lock: The 2-methyl group on the aniline ring restricts rotation, forcing the molecule into a bioactive conformation that fits the hydrophobic sub-pocket of the MET kinase domain.

Binding Mode (Type Ib)

Unlike Type II inhibitors (e.g., Cabozantinib) that bind the inactive "DFG-out" conformation, or Type Ia inhibitors (e.g., Crizotinib) that interact with the "DFG-in" state but lack specificity, the 4-(2-Fluorophenoxy)-2-methylaniline scaffold facilitates a unique Type Ib binding mode .

  • Mechanism: It binds the ATP-binding pocket (DFG-in) but extends into the solvent-exposed region, interacting with the activation loop (A-loop).

  • Result: This results in exceptional selectivity for MET over other kinases like VEGFR2, reducing off-target toxicities (e.g., hypertension) common in multikinase inhibitors.

Part 2: Comparative Pharmacodynamics

The following data contrasts the efficacy of the 4-(2-Fluorophenoxy)-2-methylaniline derivative (Tepotinib) against its primary clinical competitors.

Biochemical & Cellular Potency[2]
FeatureTepotinib (The Scaffold)Capmatinib Crizotinib Cabozantinib
Inhibitor Class Type Ib (Highly Selective)Type Ib (Highly Potent)Type Ia (Multikinase)Type II (Multikinase)
c-Met IC50 (Biochemical) ~3.0 nM ~0.13 nM~4.0 nM~1.3 nM
Selectivity Profile >1000-fold vs. >240 kinasesHigh, but inhibits CYP3A4Low (Targets ALK, ROS1)Low (Targets VEGFR2, RET)
METex14 ORR (Naïve) 57% 68%32%~39%
Key Liability Peripheral EdemaPeripheral Edema / HepatotoxicityVision Disorders / GIHypertension / Hemorrhage

Analysis: While Capmatinib demonstrates higher intrinsic potency (lower IC50), the Tepotinib scaffold offers a balanced profile of potency and extreme selectivity. Crizotinib, lacking the specific aniline-derived "tail," fails to achieve comparable inhibition in METex14 mutants due to weaker binding affinity in the altered activation loop.

Mechanism of Action Visualization

The following diagram illustrates the specific intervention point of these inhibitors within the MET signaling cascade.

MET_Signaling HGF HGF (Ligand) MET c-MET Receptor (Exon 14 Skipping) HGF->MET Binding & Dimerization GRB2 GRB2/GAB1 MET->GRB2 Phosphorylation (Y1349/Y1356) Tepotinib Tepotinib (4-(2-Fluorophenoxy)-2-methylaniline) Tepotinib->MET Inhibits Phosphorylation (Type Ib Binding) Capmatinib Capmatinib Capmatinib->MET Inhibits Phosphorylation RAS RAS-MAPK Pathway (Proliferation) GRB2->RAS PI3K PI3K-AKT Pathway (Survival) GRB2->PI3K STAT STAT Signaling (Migration) GRB2->STAT

Figure 1: Mechanism of Action. Tepotinib blocks ATP binding at the MET receptor, preventing downstream signaling via RAS, PI3K, and STAT pathways.

Part 3: Experimental Validation Protocols

To validate the efficacy of a kinase inhibitor derived from this scaffold, the following self-validating protocols should be employed.

Biochemical Assay: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

Objective: Determine the IC50 against recombinant c-Met kinase. Why TR-FRET? It eliminates background fluorescence common in small molecule screening, providing a high signal-to-noise ratio.

Protocol:

  • Reagents: Use recombinant human c-Met (catalytic domain), Biotinylated Poly-Glu-Tyr substrate, and Europium-labeled anti-phosphotyrosine antibody.

  • Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • ATP Calibration: Critical Step. The assay must be run at [ATP] = Km (app) (approx. 10-20 µM for c-Met) to ensure the inhibitor is competing fairly with ATP.

  • Incubation: Incubate the 4-(2-Fluorophenoxy)-2-methylaniline derivative with the enzyme for 15 minutes prior to adding ATP/Substrate. This detects slow-binding kinetics typical of Type Ib inhibitors.

  • Detection: Read fluorescence ratio (665 nm / 615 nm) after 60 minutes.

  • Validation: Z-factor must be > 0.[2]5. Reference compound (Staurosporine) should yield IC50 ~1-5 nM.

Cellular Selectivity Assay (Isogenic Pair)

Objective: Prove that cytotoxicity is driven by MET inhibition, not general toxicity.

Protocol:

  • Cell Lines:

    • Target: EBC-1 or MKN-45 (MET-amplified, MET-dependent).

    • Control: A549 or H460 (MET-independent, KRAS-driven).

  • Seeding: Seed 3,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment: Treat with serial dilutions (0.1 nM to 10 µM) of the inhibitor for 72 hours.

  • Readout: Quantify ATP levels using CellTiter-Glo.

  • Success Criteria: The compound must show potent IC50 (<10 nM) in EBC-1/MKN-45 but >1 µM IC50 in A549 . If the compound kills A549 cells at low concentrations, it indicates off-target toxicity (failed selectivity).

Experimental Workflow Diagram

Workflow Start Scaffold Synthesis (4-(2-Fluorophenoxy)-2-methylaniline) Biochem TR-FRET Assay (Enzymatic IC50) Start->Biochem Screening Cellular Cell Viability (EBC-1 vs A549) Biochem->Cellular Hit Confirmation (IC50 < 10nM) Cellular->Start SAR Refinement Western Western Blot (p-MET / p-ERK) Cellular->Western Mechanistic Check InVivo Xenograft Model (Tumor Regression) Western->InVivo Lead Optimization

Figure 2: Validation Workflow. A step-by-step screening cascade from synthesis to in vivo validation.

Part 4: Clinical Translation & References[1]

The clinical utility of this scaffold is best exemplified by the VISION Trial (NCT02864992) . Patients with METex14 skipping NSCLC treated with Tepotinib showed durable responses. The unique chemical structure allows for once-daily oral dosing (450 mg), maintaining inhibitory concentrations above the IC90 for the entire dosing interval.

References
  • Tepotinib in Non-Small-Cell Lung Cancer with MET Exon 14 Skipping Mutations Source: New England Journal of Medicine (2020) URL:[3][4][Link]

  • Discovery of Tepotinib (MSC2156119J): A Highly Selective and Potent MET Inhibitor Source: Clinical Cancer Research (Bladt et al., 2013) URL:[Link]

  • FDA Approves Tepotinib for Metastatic NSCLC with MET Exon 14 Skipping Alterations Source: U.S. Food and Drug Administration (FDA) URL:[1][3][5][Link][2][3][6]

  • Capmatinib in MET Exon 14-Mutated or MET-Amplified Non-Small-Cell Lung Cancer Source: New England Journal of Medicine (2020) URL:[3][4][Link]

  • Targeting MET in Lung Cancer: Will Expectations Finally Be MET? Source: Nature Reviews Clinical Oncology (2020) URL:[Link]

Sources

Safety & Regulatory Compliance

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